Home > Products > Building Blocks P14157 > Didemethylcitalopram
Didemethylcitalopram - 62498-69-5

Didemethylcitalopram

Catalog Number: EVT-308443
CAS Number: 62498-69-5
Molecular Formula: C18H17FN2O
Molecular Weight: 296.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Didemethylcitalopram is a metabolite of citalopram, a selective serotonin reuptake inhibitor (SSRI) prescribed for the treatment of depression and anxiety disorders. While citalopram is the pharmacologically active compound, didemethylcitalopram is a minor metabolite with significantly less potency in inhibiting serotonin reuptake. [, ]

Despite its limited activity compared to citalopram and its primary metabolite, demethylcitalopram, didemethylcitalopram serves as a valuable tool in scientific research. Its presence in biological samples like serum and urine aids in understanding the metabolic pathways of citalopram and the role of specific cytochrome P450 enzymes. [, , , , ] Furthermore, research involving didemethylcitalopram contributes to our understanding of the pharmacokinetic variability between individuals and across different species. [, ]

Citalopram

Compound Description: Citalopram is a selective serotonin reuptake inhibitor (SSRI) primarily used as an antidepressant. It is marketed as a racemic mixture of its (S)- and (R)-enantiomers. [, , , , , , , ]

Relevance: Citalopram is the parent compound of didemethylcitalopram. It undergoes two sequential N-demethylation steps to form demethylcitalopram and subsequently didemethylcitalopram. [, , , ]

Demethylcitalopram

Compound Description: Demethylcitalopram is the primary metabolite of citalopram, also exhibiting SSRI activity. It is formed via N-demethylation of citalopram and can be further metabolized to didemethylcitalopram. [, , , , , , , , , ]

Relevance: Demethylcitalopram is the direct precursor to didemethylcitalopram, formed through a CYP2D6-mediated N-demethylation reaction. [, , ]

Escitalopram

Compound Description: Escitalopram is the (S)-enantiomer of citalopram. It is marketed as a pure enantiomer and exhibits more potent SSRI activity compared to the racemic citalopram. [, , ]

S-Didemethylcitalopram

Compound Description: S-Didemethylcitalopram is the (S)-enantiomer of didemethylcitalopram. While its specific activity is not fully characterized, it is presumed to be the more active enantiomer, similar to S-citalopram (escitalopram). []

Relevance: S-Didemethylcitalopram is one of the two enantiomers that make up the racemic didemethylcitalopram. []

Citalopram N-oxide

Compound Description: Citalopram N-oxide is a minor metabolite of citalopram formed through N-oxidation. [, , ]

Relevance: Citalopram N-oxide highlights the diverse metabolic pathways of citalopram, ultimately leading to the formation of didemethylcitalopram and other metabolites. [, , ]

Citalopram Propionic Acid

Compound Description: Citalopram propionic acid is a metabolite of citalopram formed via deamination. [, , ]

Relevance: Citalopram propionic acid exemplifies another metabolic pathway of citalopram, demonstrating the complex metabolism alongside didemethylcitalopram formation. [, , ]

Overview

Didemethylcitalopram is a chemical compound that serves as a derivative of citalopram, a widely used selective serotonin reuptake inhibitor (SSRI) primarily prescribed for the treatment of depression and anxiety disorders. This compound is of particular interest in pharmacological research due to its potential therapeutic effects and its role as an active metabolite of citalopram. Understanding didemethylcitalopram's properties, synthesis, and mechanisms can provide insights into its efficacy and safety profile in clinical applications.

Source

Didemethylcitalopram is derived from citalopram through the demethylation process, where two methyl groups are removed from the citalopram molecule. This transformation can occur in the human body as part of the drug metabolism process, leading to the formation of didemethylcitalopram as one of its metabolites.

Classification

Didemethylcitalopram is classified as an antidepressant within the broader category of psychoactive substances. Its chemical structure and pharmacological properties align it closely with other SSRIs, allowing it to influence serotonin levels in the brain.

Synthesis Analysis

Methods

The synthesis of didemethylcitalopram can be achieved through various chemical reactions involving citalopram. Common methods include:

  • Chemical Demethylation: This process typically involves using reagents such as boron tribromide or lithium diisopropylamide to facilitate the removal of methyl groups from citalopram.
  • Biotransformation: In vivo studies have shown that cytochrome P450 enzymes play a significant role in the metabolism of citalopram to didemethylcitalopram.

Technical Details

The specific reaction conditions for chemical demethylation can vary widely depending on the chosen reagent. For instance, using boron tribromide may require low temperatures and an inert atmosphere to prevent side reactions. The reaction can be monitored using chromatographic techniques to ensure the desired product is obtained in sufficient purity.

Molecular Structure Analysis

Structure

Didemethylcitalopram has a molecular formula of C14H14FN and a molecular weight of approximately 233.27 g/mol. The structure consists of a phenyl ring connected to a piperazine moiety, with two methyl groups removed from the nitrogen atoms compared to its parent compound, citalopram.

Data

  • Molecular Formula: C14H14FN
  • Molecular Weight: 233.27 g/mol
  • Structural Representation: The compound features a central piperazine ring with fluorine and phenyl substituents, which are critical for its biological activity.
Chemical Reactions Analysis

Reactions

Didemethylcitalopram can undergo various chemical reactions typical for amines and aromatic compounds, including:

  • Nucleophilic Substitution: Potential reactions with electrophiles due to the presence of nitrogen in the piperazine ring.
  • Oxidation Reactions: Can be oxidized under certain conditions, affecting its pharmacological properties.

Technical Details

The stability of didemethylcitalopram under different pH levels and temperatures can be assessed through accelerated stability testing, which helps predict its behavior in pharmaceutical formulations.

Mechanism of Action

Process

Didemethylcitalopram acts primarily by inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing serotonin availability for neurotransmission. This mechanism is similar to that of citalopram but may exhibit different affinities or potencies due to structural variations.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and ethanol but has limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity and crystalline form.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Exhibits typical reactivity associated with secondary amines; may undergo oxidation or acylation reactions.
Applications

Scientific Uses

Didemethylcitalopram is primarily studied for its role as an active metabolite of citalopram. Its applications include:

Metabolic Derivation and Biotransformation Pathways

Enzymatic Demethylation of Citalopram: Cytochrome P450 Isoform Specificity

The biotransformation of citalopram (CIT) to its metabolites involves a stepwise demethylation process highly dependent on specific CYP450 isoforms. The primary metabolic step involves N-demethylation of CIT to yield the monodesmethyl metabolite, N-desmethylcitalopram (DCT). This reaction is predominantly catalyzed by CYP3A4 and CYP2C19. In vitro studies using human liver microsomes (HLMs) and cDNA-expressed human cytochrome P450 isoforms demonstrate that CYP3A4 contributes approximately 70% to the overall N-demethylation of CIT in extensive metabolizers, while CYP2C19 contributes roughly 7% [2] [4].

Subsequent demethylation of DCT to form the didemethylated metabolite (DDCT) exhibits a distinct isoform shift. While CYP3A4 and CYP2C19 play roles in the initial step, the conversion of DCT to DDCT is primarily mediated by CYP2D6. This shift in enzymatic specificity is supported by pharmacogenetic studies showing that individuals classified as poor metabolizers (PMs) of CYP2D6 substrates exhibit significantly reduced formation clearance of DDCT compared to extensive metabolizers (EMs) [3] [9]. The reaction can be summarized as:

Citalopram (CIT) → CYP3A4/CYP2C19 → N-Desmethylcitalopram (DCT) → CYP2D6 → Didemethylcitalopram (DDCT)

Chemical inhibition studies provide further evidence for this isoform specificity. Ketoconazole (a potent CYP3A4 inhibitor) significantly inhibits CIT N-demethylation (reducing velocity to 46-58% of control values), while omeprazole (a CYP2C19 substrate/inhibitor) causes milder inhibition (~80% of control). Quinidine (a potent CYP2D6 inhibitor), however, shows minimal effect on the first demethylation step (CIT→DCT) but substantially inhibits the second demethylation (DCT→DDCT) [3] [4]. These findings highlight the differential CYP dependency across the demethylation cascade.

Table 1: Cytochrome P450 Isoform Contributions to Citalopram Demethylation Pathways

Metabolic StepPrimary CYP Isoform(s)Relative Contribution (%)Key Inhibiting AgentsInhibition Level (% Control Activity)
CIT → N-DesmethylCIT (DCT)CYP3A4~70%Ketoconazole (1 µM)46-58%
CYP2C19~7%Omeprazole (10 µM)~80%
CYP2D6MinorQuinidineMinimal Effect
DCT → DidemethylCIT (DDCT)CYP2D6MajorQuinidineSignificant Inhibition
CYP3A4 / CYP2C19MinorKetoconazole / OmeprazoleReduced Effect

Kinetic Profiling of N-Demethylation Cascades in Hepatic Microsomes

The kinetics of CIT metabolism through its demethylation cascade have been extensively characterized using human liver microsomes (HLMs). The formation of DCT from CIT follows classic Michaelis-Menten kinetics, characterized by a mean apparent Michaelis constant (Km) of approximately 174 ± 12 µM (range: 133-205 µM) [3] [4]. This relatively high Km value suggests a low binding affinity between the parent drug CIT and the metabolizing enzymes (CYP3A4/CYP2C19) under typical therapeutic plasma concentrations of CIT (typically ranging from 50-110 ng/mL or ~0.13-0.29 µM). Consequently, the formation of DCT operates predominantly under first-order kinetics at clinical doses, meaning the reaction rate is proportional to the CIT concentration.

The maximal velocity (Vmax) and intrinsic clearance (CLint = Vmax/Km) for DCT formation exhibit significant inter-individual variability across different human liver samples. This variability correlates strongly with the activity levels of CYP3A4 and CYP2C19 in the respective microsomal preparations. Importantly, microsomes sourced from a liver donor phenotyped as a CYP2C19 poor metabolizer (PM) showed a Km value (183.7 µM) within the range observed in microsomes from extensive metabolizers, indicating that the affinity of the enzyme for the substrate (CIT) is not significantly altered by the CYP2C19 PM status. However, the Vmax and hence CLint for CIT→DCT would be expected to be lower in CYP2C19 PM microsomes due to the loss of one contributing enzyme pathway [2] [4].

Kinetic analysis of the second demethylation step (DCT → DDCT) reveals distinct parameters. Studies indicate that the Km for DDCT formation from DCT is generally lower than that for the first demethylation, suggesting a higher enzyme affinity for the monodesmethyl metabolite. However, the Vmax for this step is also considerably lower compared to the CIT→DCT conversion. This results in an overall lower CLint for DCT→DDCT, consistent with the observed lower plasma concentrations of DDCT (typically 5-10% of parent drug levels) compared to DCT (30-50% of parent drug levels) at steady-state in humans [7] [9]. The slow formation rate, coupled with the very long elimination half-life of DDCT (~100 hours), contributes to its accumulation characteristics during chronic citalopram dosing.

Table 2: Kinetic Parameters of Citalopram N-Demethylation in Human Liver Microsomes

Kinetic ParameterCIT → DCT FormationDCT → DDCT Formation
Reaction KineticsMichaelis-MentenMichaelis-Menten
Mean Apparent Km174 ± 12 µM (Range: 133-205 µM)Lower than CIT→DCT (Exact value N/A)
VmaxVariable (CYP3A4/2C19 dependent)Significantly Lower than CIT→DCT
CLint (Vmax/Km)ModerateLow
Dominant Kinetic Order at Therapeutic [CIT]First-orderLikely First-order
Impact of CYP2C19 PM PhenotypeReduced Vmax / CLint, Unchanged KmLikely Reduced if CYP2D6 involved

Interspecies Variability in Metabolite Formation: Rodent vs. Human Models

Significant interspecies differences exist in the metabolism of citalopram, particularly concerning the formation rates and relative abundance of DDCT. These differences are crucial when extrapolating preclinical data from rodent models to humans and underscore the limitations of animal models in predicting human metabolite profiles.

Studies comparing metabolism in human, rat, and mouse liver microsomes reveal distinct patterns. While CIT N-demethylation to DCT occurs efficiently in both rodents and humans, the further demethylation of DCT to DDCT proceeds at a markedly higher rate in rodent liver microsomes compared to human microsomes [4] [6]. This increased in vitro clearance in rodents correlates with observed in vivo findings: rats administered citalopram exhibit a higher ratio of DDCT to DCT in plasma and tissues compared to humans receiving therapeutic doses [4]. This suggests that rodents possess either higher relative activity or different isoform contributions for the enzymes catalyzing the DCT→DDCT reaction.

The underlying CYP isoform contributions also differ. While CYP2D6 is the principal enzyme for DCT→DDCT in humans, studies indicate that rodent orthologs of CYP2D (e.g., CYP2D1, CYP2D2, CYP2D4 in rats) may exhibit different catalytic efficiencies towards this reaction compared to human CYP2D6. Furthermore, other CYP isoforms prevalent in rodents, potentially including certain CYP3A subfamily members or CYP2C isoforms, might play a more substantial role in DDCT formation in these species than their counterparts do in humans [6] [10]. This differential enzyme expression and activity contributes significantly to the observed interspecies variability.

These interspecies differences have important implications:

  • Toxicological Assessment: Rodent studies might overestimate the exposure and potential contribution of DDCT to any observed effects due to its higher relative formation rate compared to humans.
  • Pharmacokinetic Modeling: Scaling preclinical pharmacokinetic data on DDCT formation and clearance from rodents to humans requires careful consideration of these metabolic differences and is often unreliable without robust in vitro-in vivo correlation (IVIVC) using human tissues or enzymes.
  • Metabolite Safety Testing: Regulatory guidelines (e.g., ICH M3(R2), ICH S3A) emphasize assessing metabolites that achieve significant exposure in humans (>10% of total drug-related exposure). The higher DDCT exposure in rodents relative to humans complicates the determination of its true human relevance solely based on rodent data [4] [6].

Table 3: Interspecies Variability in Didemethylcitalopram (DDCT) Formation

CharacteristicHumansRodents (Rats/Mice)
Rate of DCT → DDCT ConversionLowHigh
Plasma [DDCT] : [DCT] RatioLow (DDCT ~5-10% of DCT)Higher (DDCT >10% of DCT)
Primary Metabolizing Enzyme(s)CYP2D6 (Major)CYP2D Orthologs (e.g., rat CYP2D1/2/4) + Potential contribution from other isoforms (e.g., CYP3A, CYP2C)
Implication for Toxicity StudiesDDCT may be minor metaboliteDDCT often major metabolite; risk of overestimating human DDCT exposure
Predictive Value for Human PKN/A (Human data)Low (Requires cautious extrapolation)

Properties

CAS Number

62498-69-5

Product Name

Didemethylcitalopram

IUPAC Name

1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile

Molecular Formula

C18H17FN2O

Molecular Weight

296.3 g/mol

InChI

InChI=1S/C18H17FN2O/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18/h2-7,10H,1,8-9,12,20H2

InChI Key

RKUKMUWCRLRPEJ-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F

Synonyms

didesmethylcitalopram
didesmethylcitalopram oxalate

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.